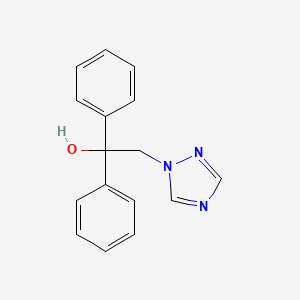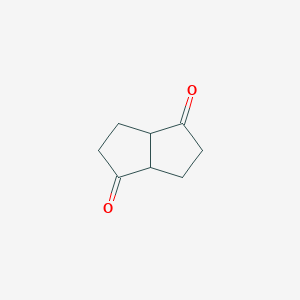
4-甲基四氢-2H-吡喃-4-腈
描述
“4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 . This substance is used in various products such as washing & cleaning products, air care products, biocides (e.g., disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Molecular Structure Analysis
The InChI code for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” is 1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“4-Methyltetrahydro-2H-pyran-4-carbonitrile” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学研究应用
Preparation of Substituted Tetrahydropyranols
4-Methyltetrahydro-2H-pyran-4-carbonitrile can be used in the preparation of substituted tetrahydropyranols . This process involves Prins cyclization of isoprenol and isovaleraldehyde, producing 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol . The reaction is catalyzed by iron-modified silica catalysts . The achieved selectivity was up to 70% .
Catalyst Testing
This compound has been used as a model reaction in iron-modified silica catalysts testing . Two sources of iron were used—iron nitrate and iron chloride . The interaction between the oxygen atoms of silica and the iron atoms of the modifier was confirmed .
Chemical Intermediates
4-Methyltetrahydro-2H-pyran-4-carbonitrile can serve as a chemical intermediate in various reactions . For instance, it can be used in the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization .
Synthesis of Bifunctional Building Blocks
Although not directly mentioned, similar compounds like (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one have been used in the asymmetrical synthesis of bifunctional building blocks . It’s plausible that 4-Methyltetrahydro-2H-pyran-4-carbonitrile could be used in a similar manner.
Production of Biologically Active Compounds
Prins cyclization, which involves 4-Methyltetrahydro-2H-pyran-4-carbonitrile, plays an important role in the production of various dihydropyranic and tetrahydropyranic cycles including biologically active compounds used in the pharmaceutical or fragrant industries .
Research on Catalysts
The compound has been used in research on catalysts . For example, it has been used in studies involving the use of Brönsted acids bearing a sulfonic group .
安全和危害
The safety information for “4-Methyltetrahydro-2H-pyran-4-carbonitrile” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
属性
IUPAC Name |
4-methyloxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJPJRYKCFRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635033 | |
| Record name | 4-Methyloxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltetrahydro-2H-pyran-4-carbonitrile | |
CAS RN |
856255-87-3 | |
| Record name | 4-Methyloxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

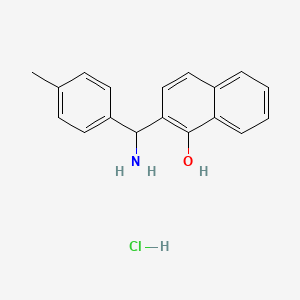
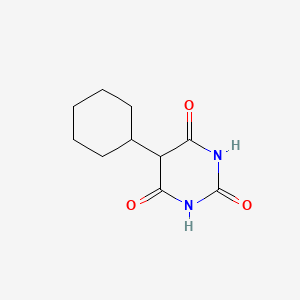

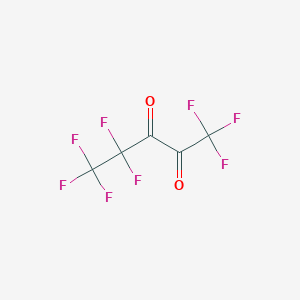
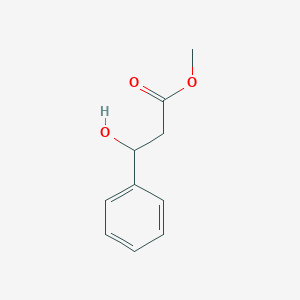

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)
![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)

